

FTIR spectrum of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene

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Compound of Interest

Compound Name: 1-(Bromomethyl)-4-fluoro-2-methoxybenzene

Cat. No.: B1287055

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An in-depth analysis of the Fourier-transform infrared (FTIR) spectrum for the compound **1-(Bromomethyl)-4-fluoro-2-methoxybenzene** is presented in this technical guide. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis, providing essential data for the structural characterization and quality control of this specific aromatic halide.

Structural and Spectroscopic Overview

1-(Bromomethyl)-4-fluoro-2-methoxybenzene is a substituted aromatic compound with several key functional groups that give rise to a characteristic infrared spectrum. The primary regions of interest in an FTIR analysis of this molecule include C-H stretching vibrations from the aromatic ring and the methoxy and bromomethyl groups, C=C stretching of the benzene ring, C-O stretching from the methoxy ether linkage, and vibrations associated with the C-F and C-Br bonds.

Predicted FTIR Spectral Data

While a publicly available, experimentally verified FTIR spectrum for **1-(Bromomethyl)-4-fluoro-2-methoxybenzene** is not readily found in common spectral databases, a detailed prediction can be made based on the characteristic absorption frequencies of its constituent functional groups. The following table summarizes the expected key peaks, their wavenumber ranges, the intensity of the absorption, and the specific vibrational mode responsible for the peak.

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
3100 - 3000	Medium - Weak	Aromatic C-H	Stretch
2960 - 2850	Medium - Weak	Aliphatic C-H (in -OCH ₃ and -CH ₂ Br)	Stretch
1600 - 1450	Medium - Strong	Aromatic C=C	Ring Stretch
1250 - 1200	Strong	Aryl Ether C-O	Asymmetric Stretch
1100 - 1000	Strong	C-F	Stretch
1050 - 1000	Medium	Aryl Ether C-O	Symmetric Stretch
690 - 550	Medium - Strong	C-Br	Stretch

Standard Experimental Protocol for FTIR Analysis

The following outlines a standard methodology for acquiring the FTIR spectrum of a solid organic compound like **1-(Bromomethyl)-4-fluoro-2-methoxybenzene** using the Attenuated Total Reflectance (ATR) technique, which is common for its simplicity and minimal sample preparation.

1. Instrument Preparation:

- Ensure the FTIR spectrometer, equipped with an ATR crystal (commonly diamond or germanium), is powered on and has reached thermal stability.
- Perform a background scan to record the spectrum of the ambient environment (air, CO₂, water vapor). This background is automatically subtracted from the sample spectrum.

2. Sample Preparation:

- Place a small, representative amount of the solid **1-(Bromomethyl)-4-fluoro-2-methoxybenzene** sample directly onto the center of the ATR crystal.
- Apply consistent pressure using the instrument's built-in pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

3. Data Acquisition:

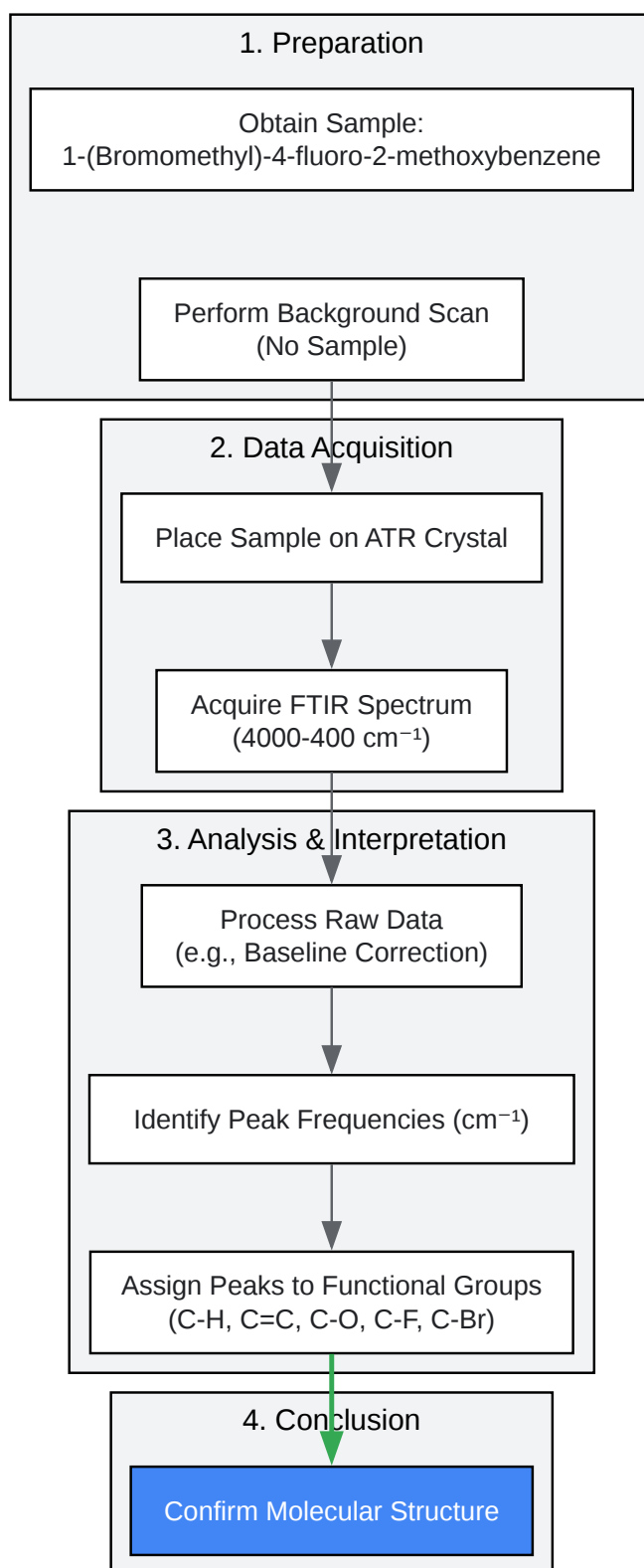
- Set the spectrometer parameters. Typical settings include:
- Scan Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
- Initiate the sample scan. The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm^{-1}).

4. Post-Acquisition Processing:

- Perform baseline correction if necessary to ensure the spectral baseline is flat.
- Use the instrument's software to identify and label the major absorption peaks.
- Compare the peak positions with known correlation tables to assign them to the corresponding functional groups.

Workflow for Spectroscopic Analysis

The logical flow from sample preparation to final structural confirmation is a critical process in chemical analysis. The following diagram illustrates this workflow for the FTIR analysis of **1-(Bromomethyl)-4-fluoro-2-methoxybenzene**.



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Caption: Workflow for FTIR analysis of an organic compound.

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